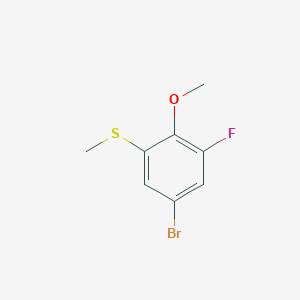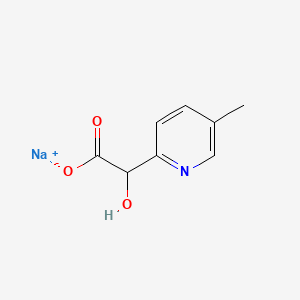
Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate is a sodium salt derived from 2-hydroxy-2-(5-methylpyridin-2-yl)acetic acid. This compound is known for its chelating properties, allowing it to form complexes with metal ions. It has found applications in various industrial processes, including metal plating, textile dyeing, and photographic processing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate typically involves the reaction of 5-methylpyridine-2-carboxylic acid with chloroacetic acid and sodium hydroxide. The reaction proceeds as follows:
Reactants: 5-methylpyridine-2-carboxylic acid, chloroacetic acid, sodium hydroxide.
Conditions: The reaction is carried out in an aqueous medium, and the temperature is maintained at around 80-100°C.
Purification: The resulting compound is purified through crystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix the reactants under controlled conditions.
Continuous Monitoring: The reaction is continuously monitored for temperature, pH, and concentration.
Automated Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in metal plating, textile dyeing, and photographic processing due to its ability to form stable complexes with metal ions.
Wirkmechanismus
The mechanism of action of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can:
Inhibit Metal-Catalyzed Reactions: Prevents unwanted metal-catalyzed oxidation and reduction reactions.
Scavenge Free Radicals: Exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Modulate Enzymatic Activity: Influences the activity of metal-dependent enzymes, thereby affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Sodium 2-hydroxy-2-(6-methylpyridin-2-yl)acetate: Similar structure but with a methyl group at the 6th position instead of the 5th.
Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate: Methyl group at the 4th position.
Sodium 2-hydroxy-2-(3-methylpyridin-2-yl)acetate: Methyl group at the 3rd position.
Uniqueness: Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate is unique due to its specific positioning of the methyl group, which influences its chelating properties and reactivity. This positional isomerism can lead to differences in stability, solubility, and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C8H8NNaO3 |
|---|---|
Molekulargewicht |
189.14 g/mol |
IUPAC-Name |
sodium;2-hydroxy-2-(5-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C8H9NO3.Na/c1-5-2-3-6(9-4-5)7(10)8(11)12;/h2-4,7,10H,1H3,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
WBRVJALOSWEYAG-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CN=C(C=C1)C(C(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
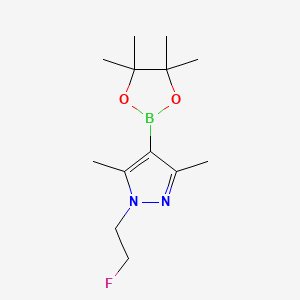
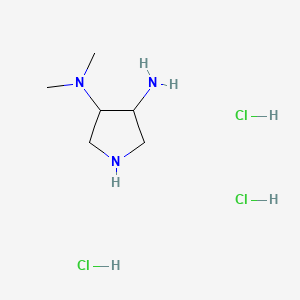
![5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B13495999.png)
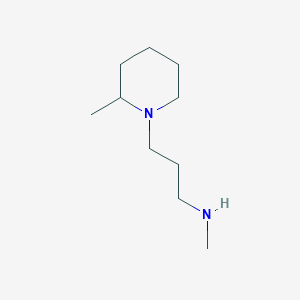
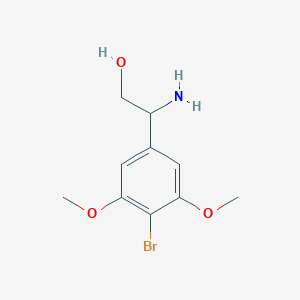
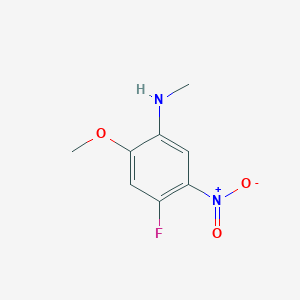
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate](/img/structure/B13496029.png)
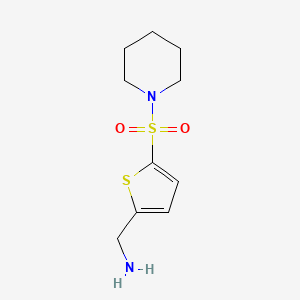
![2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene](/img/structure/B13496052.png)
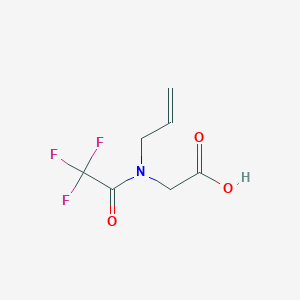
![2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride](/img/structure/B13496058.png)
